Bisphenol A-d6
Overview
Description
Synthesis Analysis
The synthesis of Bisphenol A-d6 involves the reaction of [2H6]acetone with [2H6]phenol in the presence of deuterium chloride, yielding a high purity product characterized by a mixture of isotopomers. This method demonstrates efficient synthesis with excellent yield, making it a valuable technique for producing deuterated standards for analytical applications (Varelis & Balafas, 2000).
Molecular Structure Analysis
An in-depth understanding of Bisphenol A-d6's molecular structure is crucial for elucidating its interaction mechanisms and stability under various conditions. The structural analysis of Bisphenol A and its analogs, including BPA-d6, reveals significant insights into their chemical behavior and interaction potential with biological systems (Lim & Tanski, 2007).
Chemical Reactions and Properties
Bisphenol A-d6 participates in various chemical reactions, reflecting its active phenolic and alkyl groups. Its reactivity enables the formation of complex molecules and polymers, contributing to its widespread use in chemical synthesis and industrial applications. The electron acceptor properties of bisphenol analogs have been studied, providing a foundation for understanding the electronic interactions and conductivity of BPA-d6 derivatives (Yui et al., 1989).
Physical Properties Analysis
The physical properties of Bisphenol A-d6, such as its solubility, melting point, and vapor pressure, are essential for its handling and application in various industrial processes. Research focusing on the degradation and mineralization of BPA under simulated solar light irradiation sheds light on its environmental stability and the potential for photodegradation, highlighting the importance of understanding its physical behavior in environmental contexts (Wang et al., 2010).
Chemical Properties Analysis
The chemical properties of Bisphenol A-d6, including its reactivity with various organic and inorganic substrates, its role as a precursor for polymerization, and its interactions with biological molecules, are critical for its applications in materials science, environmental chemistry, and toxicology. Studies on the interaction of BPA's quinone metabolite with DNA and glutathione provide insights into its potential biological impacts and mechanisms of toxicity (Edmonds et al., 2004).
Scientific Research Applications
Metabolism and Kinetics : BPA-d6 is rapidly conjugated and excreted by humans, resulting in a low body burden following oral absorption of low doses (Völkel et al., 2002). Oral administration leads to rapid conjugation reactions and largely complete elimination of conjugates into urine within 24 hours (Thayer et al., 2015). It can be used as a dosing material for high sensitivity quantifications in rat serum, tissues, urine, and feces, facilitating pharmacokinetic studies (Twaddle et al., 2010).
Endocrine System Interaction : BPA-d6 and its congeners can disrupt multiple nuclear receptors, potentially interfering with the endocrine system (Molina-Molina et al., 2013). However, it's considered an extremely weak estrogen, with no significant effect on reproductive development, function, and behavior in female rats (Sharpe, 2010).
Exposure and Absorption Studies : Dietary exposure to BPA-d6 leads to higher serum concentrations than oral bolus exposure, making it a better predictor of BPA concentrations in chronically exposed animals and humans (Sieli et al., 2011). Ingestion in soup does not enhance absorption through non-metabolizing oral cavity tissues in humans, producing lower serum BPA concentrations (Teeguarden et al., 2015).
Analytical Method Development : New methods have been developed for analyzing free and conjugated BPA in human maternal and umbilical cord blood serum samples (Kosarac et al., 2012). These methods are crucial for understanding BPA's impact on human health, especially in sensitive populations like pregnant women and fetuses.
Safety And Hazards
Future Directions
There is ongoing research into the health effects of Bisphenol A and its derivatives, including Bisphenol A-d6. Studies have linked Bisphenol A to a range of diseases, including diabetes mellitus, obesity, cardiovascular disease, and various types of cancer . Future research will likely continue to explore these links and the mechanisms by which Bisphenol A exerts its effects.
properties
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584370 | |
Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A-d6 | |
CAS RN |
86588-58-1 | |
Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86588-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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